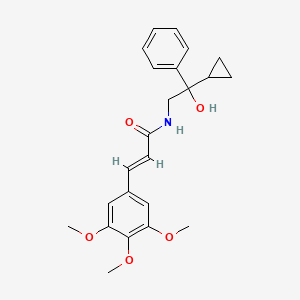

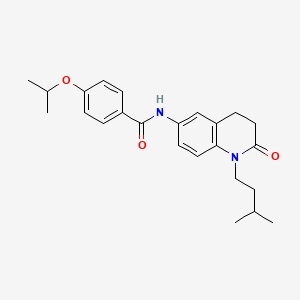

1-(4-Ethoxyphenyl)-3-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea

Overview

Description

The compound’s IUPAC name, common name, and structural formula are usually provided. The compound’s class or family, as well as its role or use, are also described.

Synthesis Analysis

The methods used to synthesize the compound are detailed, including the starting materials, reagents, and conditions. The yield and purity of the synthesized compound are also reported.Molecular Structure Analysis

Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are used to determine the compound’s molecular structure.Chemical Reactions Analysis

The compound’s reactivity is studied. This includes its reactions with various reagents, its role as a reactant or product in certain reactions, and the conditions under which it reacts.Physical And Chemical Properties Analysis

The compound’s physical properties (such as melting point, boiling point, and solubility) and chemical properties (such as acidity or basicity, redox potential, and stability) are determined.Scientific Research Applications

Stereoselective Synthesis and PI3 Kinase Inhibition

The stereoselective synthesis of active metabolites of potent PI3 kinase inhibitors, like the one described by Chen et al. (2010), involves complex organic synthesis methods that yield compounds with significant biological activity. Such compounds are crucial in the development of cancer therapies due to their role in signaling pathways involved in cell growth and survival (Chen et al., 2010).

Acetylcholinesterase Inhibition for Alzheimer's Treatment

Compounds synthesized and assessed for antiacetylcholinesterase activity represent potential therapeutic agents for neurodegenerative diseases like Alzheimer's. Vidaluc et al. (1995) explored the optimization of pharmacophoric moieties to enhance inhibitory activities, showcasing the importance of chemical structure in drug efficacy (Vidaluc et al., 1995).

Anticancer Activity

Urea derivatives have been synthesized and evaluated for their anticancer activities. Mustafa et al. (2014) reported on urea derivatives that showed inhibitory effects on enzyme activities and demonstrated in vitro anticancer activity against prostate cancer cell lines, highlighting the potential of such compounds in cancer treatment (Mustafa et al., 2014).

Chemical Synthesis and Modification Techniques

Research by Smith et al. (2013) on the directed lithiation of N′-[2-(4-Methoxyphenyl)ethyl]-N,N-dimethylurea and related compounds illustrates advanced chemical synthesis techniques that enable the creation of highly specific and functionalized chemical entities. Such methodologies are fundamental in the development of new drugs and materials (Smith et al., 2013).

Safety And Hazards

The compound’s safety data is compiled, including its toxicity, flammability, and environmental impact. Appropriate handling, storage, and disposal procedures are also outlined.

Future Directions

Potential applications for the compound are explored, and areas for further research are suggested.

Please consult with a professional chemist or a trusted source for more specific and detailed information. It’s important to handle all chemicals safely and responsibly.

properties

IUPAC Name |

1-(4-ethoxyphenyl)-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N3O4/c1-3-27-18-8-4-14(5-9-18)21-20(25)22-15-12-19(24)23(13-15)16-6-10-17(26-2)11-7-16/h4-11,15H,3,12-13H2,1-2H3,(H2,21,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPPWQKDADVSAFL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC(=O)NC2CC(=O)N(C2)C3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601323677 | |

| Record name | 1-(4-ethoxyphenyl)-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601323677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

369.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

7.7 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24815606 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

1-(4-Ethoxyphenyl)-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea | |

CAS RN |

877640-52-3 | |

| Record name | 1-(4-ethoxyphenyl)-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601323677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[3-(4-{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}phenyl)-3-oxopropylidene](methyl)ammoniumolate](/img/structure/B2444825.png)

![3-[(2,6-Dichlorophenyl)methylsulfanyl]-5-(trifluoromethyl)-1,2,4-triazol-4-amine](/img/structure/B2444826.png)

![2-[6-ethoxy-3-(4-fluorobenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B2444828.png)

![2-{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}ethyl 4-methylbenzenecarboxylate](/img/structure/B2444831.png)

![cis-1-[(tert-Butoxy)carbonyl]-2-methylpyrrolidine-3-carbo xylic acid](/img/structure/B2444838.png)

![1-[4-(2-Pyrazinyloxy)phenyl]-1-ethanone oxime](/img/structure/B2444839.png)

![7-[(3-Chlorophenyl)methyl]-1,3-dimethyl-8-[(3-methylpiperidin-1-yl)methyl]purine-2,6-dione](/img/structure/B2444841.png)

![N-(3-chloro-2-methylphenyl)-2-((2-oxo-1-(pyridin-4-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2444842.png)

![1-(4-chlorophenyl)-4-{1-[2-hydroxy-3-(3-methylphenoxy)propyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B2444843.png)